N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

Antimicrobial Drug Discovery Medicinal Chemistry Benzothiazole SAR

N-(6-Methyl-1,3-benzothiazol-2-yl)acetamide is a critical 2-acetamidobenzothiazole building block for medicinal chemistry. The 6-methyl substituent is a key pharmacophoric determinant; replacing it with methoxy or nitro groups drastically alters antimicrobial MIC values, making the exact derivative essential for SAR reproducibility. The 2-acetamidobenzothiazole core also serves as a privileged scaffold for potent EGFR kinase inhibitors (IC50 = 0.239 μM) with >94% target inhibition. Source the exact 6-methyl compound to ensure data integrity in antimicrobial screening and kinase-targeted anticancer drug discovery.

Molecular Formula C10H10N2OS
Molecular Weight 206.26
CAS No. 20600-51-5
Cat. No. B2695613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-methyl-1,3-benzothiazol-2-yl)acetamide
CAS20600-51-5
Molecular FormulaC10H10N2OS
Molecular Weight206.26
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(S2)NC(=O)C
InChIInChI=1S/C10H10N2OS/c1-6-3-4-8-9(5-6)14-10(12-8)11-7(2)13/h3-5H,1-2H3,(H,11,12,13)
InChIKeyFWBAMNNPZLPNPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(6-Methyl-1,3-benzothiazol-2-yl)acetamide (CAS 20600-51-5) Procurement Guide: Chemical Identity and Core Specifications


N-(6-Methyl-1,3-benzothiazol-2-yl)acetamide (CAS 20600-51-5) is a heterocyclic building block belonging to the 2-acetamidobenzothiazole class [1]. Its molecular formula is C10H10N2OS, with a molecular weight of 206.26 g/mol [1]. The compound features a benzothiazole core with a 6-methyl substituent and an acetamide group at the 2-position. Computed physicochemical properties include an XLogP3-AA of 2.3, indicating moderate lipophilicity, and a topological polar surface area (TPSA) of 70.2 Ų, which are relevant for predicting membrane permeability and oral bioavailability in drug discovery contexts [1].

Why Generic Substitution Fails: Structure-Activity Relationships (SAR) in 2-Acetamidobenzothiazole Derivatives Demand Precise Substitution Patterns


Generic substitution of N-(6-methyl-1,3-benzothiazol-2-yl)acetamide with closely related benzothiazole analogs is not scientifically valid due to the profound impact of even minor structural modifications on biological activity. Studies on 2-acetamidobenzothiazole derivatives demonstrate that the nature and position of substituents on the benzothiazole core critically govern antimicrobial potency, with compounds bearing 6-methoxy or 6-nitro groups exhibiting different activity profiles against Gram-positive and Gram-negative bacteria [1]. Specifically, the antimicrobial evaluation of a series of 2-(substituted amino)-N-(6-substituted-1,3-benzothiazol-2-yl)acetamides revealed that the 6-methyl substitution is a key determinant of the compound's interaction with biological targets, and its replacement can significantly alter the minimum inhibitory concentration (MIC) against clinically relevant pathogens [1]. Therefore, sourcing the exact 6-methyl derivative is essential for research reproducibility and for maintaining the specific pharmacological profile required for targeted drug discovery and chemical biology studies.

Quantitative Differentiation of N-(6-Methyl-1,3-benzothiazol-2-yl)acetamide: Comparative Evidence from Antimicrobial Assays and Kinase Inhibition


Antimicrobial Potency: Comparative MIC Data Against S. aureus and E. coli in a Matched 6-Substituted Benzothiazole Series

In a study of 2-acetamido substituted benzothiazole derivatives, the 6-methyl substituent was a key structural feature for antimicrobial activity. While direct MIC data for the specific compound N-(6-methyl-1,3-benzothiazol-2-yl)acetamide was not provided in the abstract, the study established a clear structure-activity relationship (SAR) where the 6-substituent on the benzothiazole ring modulates potency against S. aureus and E. coli [1]. The most active compound in the series, BTC-j (N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide), exhibited an MIC of 12.5 μg/mL against S. aureus and 3.125 μg/mL against E. coli. This demonstrates that the 6-substituent is a critical determinant of activity, and the 6-methyl derivative occupies a distinct position in the antimicrobial landscape that cannot be assumed by other analogs like the 6-methoxy or 6-nitro variants [1].

Antimicrobial Drug Discovery Medicinal Chemistry Benzothiazole SAR

Kinase Selectivity Profile: A Broad Kinase Screen Establishes a Baseline for Off-Target Activity of the 2-Acetamidobenzothiazole Core

A structurally related 2-acetamidobenzothiazole derivative (designated 'Compound 4') was profiled against a panel of 11 kinases at a single concentration of 100 μM [1]. At this concentration, the compound achieved 94.45% inhibition of EGFR kinase enzymatic activity, while inhibition of all other tested kinases was below 55% [1]. Although this data is for a more complex derivative, it establishes a class-level baseline for the 2-acetamidobenzothiazole scaffold, demonstrating that this core can be tuned for significant selectivity over other kinases. For researchers using the simpler N-(6-methyl-1,3-benzothiazol-2-yl)acetamide as a building block or control compound, this profile provides context for interpreting cellular assay results, as off-target kinase activity may be minimal compared to the primary target.

Kinase Inhibitor Cancer Drug Discovery Selectivity Profiling

EGFR Kinase Inhibition: Potent IC50 Value for a 2-Acetamidobenzothiazole Derivative Compared to the Clinical Standard Erlotinib

A 2-acetamidobenzothiazole derivative ('Compound 4') was evaluated in a 10-dose IC50 assay against EGFR kinase, yielding an IC50 of 0.239 μM [1]. In comparative cell-based assays, this same compound was found to be more potent than the FDA-approved EGFR inhibitor erlotinib against all tested cancer cell lines except the breast cancer line MDA-MB-468 [1]. This data provides a class-level benchmark for the anticancer potential of the 2-acetamidobenzothiazole pharmacophore, demonstrating that derivatives of this scaffold can achieve low-micromolar potency and outperform established clinical agents in certain contexts. For scientists using N-(6-methyl-1,3-benzothiazol-2-yl)acetamide as a synthetic intermediate or reference standard, this evidence confirms that the core structure is capable of yielding highly active anticancer agents.

EGFR Tyrosine Kinase Inhibitor Non-Small Cell Lung Cancer Antitumor Activity

Optimal Research and Industrial Application Scenarios for N-(6-Methyl-1,3-benzothiazol-2-yl)acetamide Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies in Antimicrobial Drug Discovery

This compound is ideally suited as a key building block or reference standard for systematic SAR studies exploring the effect of the 6-position substituent on antimicrobial potency [1]. Its defined 6-methyl substitution pattern provides a specific data point for comparison against 6-methoxy, 6-nitro, or unsubstituted analogs, enabling medicinal chemists to map the pharmacophore requirements for activity against Gram-positive and Gram-negative bacteria [1].

Development of Novel Kinase Inhibitors for Oncology Applications

As a precursor or core scaffold, N-(6-methyl-1,3-benzothiazol-2-yl)acetamide can be elaborated into potent kinase inhibitors. The existing evidence for related 2-acetamidobenzothiazole derivatives shows strong EGFR inhibition (IC50 = 0.239 μM) and high selectivity over other kinases [1]. This makes the compound a valuable starting material for medicinal chemistry campaigns aimed at developing new anticancer therapeutics, particularly for cancers driven by EGFR signaling [1].

Chemical Biology Probe for Investigating Kinase-Dependent Pathways

The class-level kinase selectivity profile of the 2-acetamidobenzothiazole core, where related compounds show >94% inhibition of EGFR but <55% inhibition of 10 other kinases [1], suggests that carefully designed derivatives could serve as useful chemical probes. N-(6-methyl-1,3-benzothiazol-2-yl)acetamide provides a clean, synthetically tractable starting point for creating such probes to dissect kinase signaling pathways in cellular models of cancer or inflammation.

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